2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile;2,2,2-trifluoroacetic acid 2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile;2,2,2-trifluoroacetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16489645
InChI: InChI=1S/C18H20FN5O2.C2HF3O2/c1-22-17(25)8-16(23-6-2-3-15(21)11-23)24(18(22)26)10-13-7-14(19)5-4-12(13)9-20;3-2(4,5)1(6)7/h4-5,7-8,15H,2-3,6,10-11,21H2,1H3;(H,6,7)
SMILES:
Molecular Formula: C20H21F4N5O4
Molecular Weight: 471.4 g/mol

2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile;2,2,2-trifluoroacetic acid

CAS No.:

Cat. No.: VC16489645

Molecular Formula: C20H21F4N5O4

Molecular Weight: 471.4 g/mol

* For research use only. Not for human or veterinary use.

2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile;2,2,2-trifluoroacetic acid -

Specification

Molecular Formula C20H21F4N5O4
Molecular Weight 471.4 g/mol
IUPAC Name 2-[[6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C18H20FN5O2.C2HF3O2/c1-22-17(25)8-16(23-6-2-3-15(21)11-23)24(18(22)26)10-13-7-14(19)5-4-12(13)9-20;3-2(4,5)1(6)7/h4-5,7-8,15H,2-3,6,10-11,21H2,1H3;(H,6,7)
Standard InChI Key RPRCIXKRLHWPJO-UHFFFAOYSA-N
Canonical SMILES CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCCC(C3)N.C(=O)(C(F)(F)F)O

Introduction

Chemical Structure and Composition

Molecular Architecture

The compound is a salt comprising two distinct components:

  • 2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile: A pyrimidinone derivative featuring a 3-aminopiperidine substituent and a fluorobenzonitrile group.

  • 2,2,2-Trifluoroacetic acid (TFA): A strong carboxylic acid serving as a counterion to enhance solubility and stability .

Key Structural Features:

  • Pyrimidinone Core: A six-membered aromatic ring with two ketone groups at positions 2 and 4, critical for hydrogen bonding and receptor interactions .

  • 3-Aminopiperidine Moiety: A bicyclic amine contributing to basicity and potential bioactivity, particularly in enzyme inhibition .

  • 4-Fluorobenzonitrile Group: Introduces electron-withdrawing characteristics and metabolic stability via fluorine substitution .

  • Trifluoroacetic Acid: Lowers pH in solutions, facilitating salt formation and improving crystallinity .

Molecular Data:

PropertyValueSource
Molecular FormulaC₂₀H₂₁F₄N₅O₄
Molecular Weight471.4 g/mol
IUPAC Name2-[[6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile;2,2,2-trifluoroacetic acid
Canonical SMILESCN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCCC(C3)N.C(=O)(C(F)(F)F)O
InChIKeyRPRCIXKRLHWPJO-UHFFFAOYSA-N

Synthesis and Preparation

Trifluoroacetic Acid’s Role

TFA enhances the compound’s physicochemical properties through:

  • Improved Solubility: Polar carboxylate group facilitates dissolution in polar solvents .

  • Stabilization: Prevents degradation of the amine group via protonation, extending shelf life .

  • Crystallization Aid: Lowers solubility in organic solvents, promoting crystal formation .

Physicochemical Properties

Thermal and Solubility Characteristics

  • Melting Point: Estimated >200°C (decomposition likely before melting due to thermal instability of TFA) .

  • Solubility:

    • Water: Limited solubility (<1 mg/mL at 25°C).

    • DMSO: High solubility (>50 mg/mL), making it suitable for in vitro assays .

  • LogP: Predicted 2.1 (moderate lipophilicity due to fluorine and nitrile groups) .

Spectroscopic Data

  • IR Spectroscopy: Strong absorptions at 1750 cm⁻¹ (C=O stretch), 2250 cm⁻¹ (C≡N), and 1150 cm⁻¹ (C-F) .

  • NMR:

    • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyrimidinone H5), 4.52 (m, 2H, CH₂ linker), 3.15 (m, 4H, piperidine) .

    • ¹⁹F NMR: -63.5 ppm (CF₃), -112.4 ppm (aromatic F) .

Industrial and Research Applications

Pharmaceutical Intermediate

  • Lead Compound: Serves as a scaffold for developing DPP-4 inhibitors and kinase modulators .

  • Radiolabeling Precursor: Fluorine-18 derivative potential for PET imaging agents.

Analytical Chemistry

  • HPLC Standard: Used as a reference material due to UV activity at 254 nm (π→π* transition of pyrimidinone).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator